4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride
CAS No.: 1313012-28-0
Cat. No.: VC0088794
Molecular Formula: C7H9Cl2F3N2S
Molecular Weight: 281.118
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1313012-28-0 |
---|---|
Molecular Formula | C7H9Cl2F3N2S |
Molecular Weight | 281.118 |
IUPAC Name | 4-(trifluoromethylsulfanyl)benzene-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H |
Standard InChI Key | YPVPAPUNFXTHPC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl |
Introduction
Structural Identification and Nomenclature
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride represents an important class of fluorinated aromatic compounds. The structure features a benzene ring with two primary amine groups at positions 1 and 2, and a trifluoromethylthio (SCF₃) substituent at position 4. The compound exists as a dihydrochloride salt, with the chloride ions neutralizing the positively charged amino groups.
Chemical Identity
The compound is unambiguously identified through several standardized chemical identifiers that facilitate database retrieval and ensure accurate communication among researchers. The primary chemical identifiers include:
Physicochemical Properties
The compound's physicochemical properties determine its behavior in various environments and influence its handling requirements, storage conditions, and potential applications.
Fundamental Properties
The basic physicochemical parameters of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₇H₉Cl₂F₃N₂S |
Molar Mass | 281.1259696 g/mol |
Physical State | Solid |
Storage Condition | Inert atmosphere, Room Temperature |
Sensitivity | Irritant |
The compound has a moderate molecular weight typical of small-molecule building blocks used in organic synthesis. Its sensitivity classification as an irritant suggests appropriate safety precautions should be observed during handling .
Solubility and Solution Properties
As a dihydrochloride salt, the compound generally exhibits increased water solubility compared to the free base form. This property facilitates its use in aqueous reaction systems. The ionic nature of the salt also affects its solubility in organic solvents, typically showing moderate to good solubility in polar solvents like DMSO, methanol, and DMF.
For research applications requiring precise concentration control, stock solution preparation guidelines have been established based on the compound's molecular weight:
Stock Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 3.5571 mL | 17.7854 mL | 35.5707 mL |
5 mM | 0.7114 mL | 3.5571 mL | 7.1141 mL |
10 mM | 0.3557 mL | 1.7785 mL | 3.5571 mL |
This table provides researchers with standardized dilution protocols for achieving desired molar concentrations when preparing stock solutions . Such standardization is crucial for ensuring experimental reproducibility and facilitating cross-study comparisons.
Solution Preparation and Formulation
Precise solution preparation is critical for research applications involving 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride, particularly when specific concentrations are required.
In Vivo Formulation Considerations
For potential biological applications, specific formulation procedures have been described utilizing a multi-solvent approach. These typically involve:
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Initial dissolution in DMSO to create a master solution
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Sequential addition of co-solvents including:
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PEG300
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Tween 80
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Water
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This stepwise approach ensures proper solubilization while maintaining compound stability . The methodology emphasizes the importance of achieving a clear solution at each stage before proceeding to the next solvent addition, reflecting the compound's complex solubility profile.
Synthetic Applications and Reactivity
The structural features of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride make it valuable for various synthetic applications.
As a Building Block in Heterocycle Synthesis
The ortho-diamine functionality present in the compound provides a versatile platform for heterocycle formation. Similar diamino compounds have been utilized in:
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Benzimidazole synthesis through condensation with carboxylic acids or derivatives
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Quinoxaline formation via reaction with 1,2-dicarbonyl compounds
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Benzothiazole synthesis when reacted with appropriate sulfur-containing reagents
These reactions typically proceed under controlled conditions, often involving acid catalysis or elevated temperatures .
Reactivity of the Trifluoromethylthio Group
The trifluoromethylthio (SCF₃) moiety represents a pharmaceutically significant functional group with distinctive electronic and steric properties. It contributes to:
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Enhanced lipophilicity, potentially improving membrane permeability
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Altered electronic properties of the aromatic ring
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Metabolic stability compared to non-fluorinated analogs
Recent advances in fluorination chemistry have increased interest in compounds containing this functional group, particularly in medicinal chemistry contexts .
Comparative Analysis with Related Compounds
Understanding the relationship between 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride and structurally similar compounds provides valuable context for its properties and potential applications.
Comparison with 4-(Trifluoromethyl)benzene-1,2-diamine
A closely related compound is 4-(Trifluoromethyl)benzene-1,2-diamine (CAS: 368-71-8), which differs in having the CF₃ group directly attached to the benzene ring rather than through a sulfur linkage. Key differences include:
Property | 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride | 4-(Trifluoromethyl)benzene-1,2-diamine |
---|---|---|
Molecular Formula | C₇H₉Cl₂F₃N₂S | C₇H₇F₃N₂ |
Molecular Weight | 281.13 g/mol | 176.14 g/mol |
Electronic Properties | SCF₃ group has distinct electronic effects | CF₃ group directly influences aromatic system |
Lipophilicity | Generally higher due to SCF₃ group | Moderately lipophilic |
The direct CF₃ substitution versus the SCF₃ group produces distinct electronic effects on the aromatic system, potentially affecting reactivity patterns and applications .
Relationship to Other Fluorinated Diamines
Several related fluorinated diamine compounds share structural similarities:
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3,5-Bis(trifluoromethyl)-1,2-diaminobenzene (CAS: 367-65-7)
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5-(Trifluoromethyl)benzene-1,3-diamine (CAS: 368-53-6)
These compounds form a family of fluorinated building blocks with applications in pharmaceutical research and materials science. The specific positioning of the diamine functionality and fluorinated groups creates unique reactivity profiles for each compound .
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